2-(Chloromethyl)-7-methylnaphthalene

Beschreibung

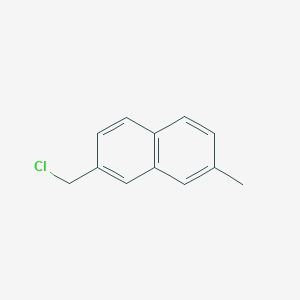

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H11Cl |

|---|---|

Molekulargewicht |

190.67 g/mol |

IUPAC-Name |

2-(chloromethyl)-7-methylnaphthalene |

InChI |

InChI=1S/C12H11Cl/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7H,8H2,1H3 |

InChI-Schlüssel |

OMEXOHWUUCPOME-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)CCl |

Herkunft des Produkts |

United States |

Advanced Reaction Chemistry and Transformations of 2 Chloromethyl 7 Methylnaphthalene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom attached to the methylene (B1212753) group in 2-(Chloromethyl)-7-methylnaphthalene is a good leaving group, rendering the benzylic carbon susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S_N2 mechanism, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Displacement Reactions with Activated Methylene Compounds

Activated methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, can be deprotonated to form stable carbanions (enolates). These carbanions are potent nucleophiles that can displace the chloride in this compound. This reaction is a valuable tool for carbon-carbon bond formation, allowing for the extension of the carbon skeleton.

For instance, the reaction with diethyl malonate in the presence of a suitable base, such as sodium ethoxide, would be expected to yield diethyl (7-methylnaphthalen-2-yl)methylmalonate. The general scheme for this type of reaction is as follows:

Reaction Scheme:

Where R is an alkyl or aryl group.

While specific studies on this compound are not extensively documented in this context, the reactivity is well-established for benzylic halides.

Formation of Naphthylmethyl Ethers and Thioethers

The chloromethyl group of this compound readily reacts with alkoxides and thiolates to form the corresponding ethers and thioethers. These reactions are typically carried out under basic conditions to generate the nucleophilic species. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) would yield 2-(methoxymethyl)-7-methylnaphthalene. Similarly, reaction with a thiol, such as ethanethiol, in the presence of a base like sodium hydroxide, would produce the corresponding thioether, 2-((ethylthio)methyl)-7-methylnaphthalene. nih.gov

The synthesis of naphthylmethyl ethers can also be achieved using methods developed for other chloromethylated aromatic compounds. google.com The general principle involves the reaction of an alcohol with the chloromethyl group, often catalyzed by a base. Similarly, the preparation of naphthalenethiols and their subsequent alkylation provides a route to thioethers. google.comgoogle.com

Transition Metal-Catalyzed Transformations

The reactivity of this compound can be significantly altered and expanded through the use of transition metal catalysts, particularly palladium. These catalysts enable novel transformations that are not accessible through traditional nucleophilic substitution pathways.

Palladium-Catalyzed Nucleophilic Dearomatization Reactions

A noteworthy transformation of chloromethylnaphthalene derivatives is their palladium-catalyzed nucleophilic dearomatization. acs.org This reaction provides a novel strategy for the synthesis of carbocycles by converting the aromatic naphthalene (B1677914) ring into a non-aromatic cyclic system.

The catalytic cycle of this dearomatization reaction is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound. This step forms a palladium(II) species. Subsequently, this intermediate rearranges to a highly reactive η³-benzylpalladium complex. acs.org This intermediate is key to the dearomatization process, as it activates the naphthalene ring towards nucleophilic attack. The formation of this intermediate has been a subject of interest in understanding the mechanisms of palladium-catalyzed reactions. researchgate.net

The η³-benzylpalladium intermediate can then be attacked by a nucleophile, such as the enolate of an activated methylene compound. This attack does not occur at the benzylic carbon, as in a typical S_N2 reaction, but rather on the naphthalene ring itself, leading to the formation of a new carbocycle and the disruption of the aromatic system. acs.org

The scope of this reaction has been explored with various chloromethylnaphthalene derivatives and nucleophiles. For instance, the reaction of chloromethylnaphthalenes with diethyl malonate in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium hydride, has been shown to produce dearomatized products in good to excellent yields. acs.org The regioselectivity of the nucleophilic attack can be influenced by the substitution pattern on the naphthalene ring. acs.orgnih.gov

Table 1: Palladium-Catalyzed Nucleophilic Dearomatization of Chloromethylnaphthalene Derivatives with Diethyl Malonate acs.org

| Substrate (Chloromethylnaphthalene Derivative) | Product | Yield (%) |

| 1-Chloromethylnaphthalene | Diethyl 2-((naphthalen-1-yl)methyl)malonate | 91 (Benzylation product) |

| 2-Chloromethylnaphthalene | Diethyl 2-((naphthalen-2-yl)methyl)malonate | 89 |

| 1-Chloro-4-(chloromethyl)naphthalene | Diethyl 2-((1-chloronaphthalen-4-yl)methyl)malonate | 75 |

| 2-(Chloromethyl)-7-methoxynaphthalene | Diethyl 2-((7-methoxynaphthalen-2-yl)methyl)malonate | 85 |

Reaction conditions: substrate (0.5 mmol), diethyl malonate (0.5 mmol), NaH (1.0 mmol), and Pd(PPh₃)₄ (5 mol %) in THF at room temperature.

This powerful methodology opens up new avenues for the synthesis of complex polycyclic structures from readily available aromatic precursors. Further research in this area continues to expand the scope and understanding of these novel palladium-catalyzed transformations. nih.govnih.gov

Intramolecular Dearomatization Pathways

Intramolecular dearomatization reactions of naphthalene derivatives represent a powerful strategy for the synthesis of spirocyclic and other complex three-dimensional structures. While direct studies on this compound are not extensively documented, analogous intramolecular electrophilic cyclizations of substituted naphthyl alkynols provide insight into plausible dearomatization pathways.

For instance, the electrophilic cyclization of 2-naphthyl alkynols has been shown to proceed selectively at the C1 position of the naphthalene ring. nih.gov This type of 6-endo-dig cyclization, often facilitated by electrophiles like iodine monochloride (ICl) or bromine (Br2), leads to the formation of a new ring fused to the naphthalene system. nih.gov A similar strategy has been employed in the regiospecific synthesis of 6-substituted naphtho[2,1-b]benzofurans, where an intramolecular electrophilic cyclization under acidic conditions constructs the central aromatic C-ring. elsevierpure.com

By analogy, it is conceivable that a suitably functionalized tether attached to the methyl group of this compound could undergo an intramolecular reaction with the naphthalene core. For example, if the chloromethyl group is converted to a nucleophilic species, it could potentially attack an electrophilic site on a side chain appended to the 7-methyl position, leading to a dearomatized spirocyclic intermediate. The success of such a pathway would be governed by the length and nature of the tether, as well as the reaction conditions employed to favor the intramolecular process over intermolecular reactions.

Palladium-Catalyzed C-H Amination Strategies

Palladium-catalyzed reactions have emerged as a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen (C-N) bonds. In the context of this compound, palladium catalysis offers versatile strategies for amination, targeting both the chloromethyl group and the aromatic C-H bonds.

A significant development has been the palladium-catalyzed amination of chloromethylnaphthalene derivatives, which proceeds smoothly under mild conditions. nih.govacs.org This reaction, utilizing a catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), allows for the direct substitution of the chlorine atom with a variety of primary and secondary amines to furnish the corresponding naphthylmethylamines in good to excellent yields. nih.govacs.org This transformation is notable as it provides a direct route to these valuable building blocks, which are prevalent in pharmaceuticals and functional materials. nih.gov

Beyond the functionalization of the chloromethyl group, palladium catalysis also enables the direct amination of the naphthalene ring through C-H activation. Research on 1-chloromethylnaphthalenes has demonstrated that remote C-H dimethylamination can be achieved exclusively at the 4-position using N,N-dimethylformamide (DMF) as the dimethylamino source. rsc.org This reaction proceeds under mild conditions in 2-methyltetrahydrofuran, leaving the chloromethyl group intact. rsc.org While this specific regioselectivity is for the 1-isomer, it highlights the potential for selective C-H functionalization on the naphthalene core of this compound, with the directing effects of the existing substituents playing a crucial role in determining the site of amination.

The choice of ligands is critical in these transformations, with bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) often promoting high catalytic activity and selectivity. mit.eduorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Amination of Chloromethylnaphthalene Derivatives

| Amine Substrate | Product | Catalyst System | Yield (%) | Reference |

| Aniline | N-(Naphthalen-2-ylmethyl)aniline | Pd(PPh3)4 | 85 | nih.gov |

| Morpholine | 4-(Naphthalen-2-ylmethyl)morpholine | Pd(PPh3)4 | 92 | nih.gov |

| Dibenzylamine | N,N-Dibenzyl(naphthalen-2-yl)methanamine | Pd(PPh3)4 | 88 | nih.gov |

| N,N-Dimethylformamide | 1-(N,N-Dimethylamino)-4-methylnaphthalene* | Pd(OAc)2 / P(o-tolyl)3 | 75 | rsc.org |

Note: This example is for the C-H amination of 1-methylnaphthalene (B46632), illustrating the concept of C-H functionalization on the naphthalene ring.

Iron-Catalyzed α-Chloromethyl Ketone Synthesis

Iron catalysis has gained significant traction as a cost-effective and environmentally benign alternative to precious metal catalysis. While direct iron-catalyzed synthesis of α-chloromethyl ketones from this compound is not a well-established transformation, plausible synthetic routes can be envisioned based on known iron-catalyzed reactions.

One potential strategy involves a multi-step sequence. First, this compound could be subjected to a Grignard reaction to introduce a suitable precursor group. Subsequent iron-catalyzed oxidation of the resulting secondary alcohol would then yield the desired ketone. Iron complexes are known to catalyze the oxidation of alcohols to aldehydes and ketones.

Alternatively, iron-catalyzed cross-coupling reactions could be employed. For instance, an iron-catalyzed cross-electrophile coupling of an appropriate acyl-substituted species with this compound could potentially form the target ketone. Iron-catalyzed cross-coupling reactions have been successfully applied to the formation of C(sp2)-C(sp3) bonds, for example, between aryl chlorobenzenesulfonates and alkyl Grignard reagents. nih.gov The development of a specific protocol for α-chloromethyl ketone synthesis would require careful selection of the iron catalyst, ligands, and reaction partners to achieve the desired reactivity and selectivity.

Friedel-Crafts Alkylation Reactions with Chloromethylnaphthalenes

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic chemistry, and chloromethylnaphthalenes, including this compound, can serve as effective alkylating agents. researchgate.net In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), the chloromethyl group can be activated to form a benzylic-type carbocation, which then undergoes electrophilic aromatic substitution with another aromatic compound.

A notable example is the AlCl3-promoted Friedel-Crafts alkylation of pentachlorobenzene (B41901) with heptachloro-7-(chloromethyl)naphthalene. researchgate.net This reaction proceeds under mild conditions, demonstrating that even highly sterically hindered and electron-deficient substrates can participate in this transformation. researchgate.net The reactivity of this compound in Friedel-Crafts reactions would be influenced by the electronic nature of the aromatic substrate being alkylated. Electron-rich aromatic compounds would be expected to react more readily.

The choice of solvent and catalyst is crucial for the success of these reactions. While traditional Lewis acids like AlCl3 are effective, modern variations of the Friedel-Crafts reaction may employ ionic liquids, which can act as both the catalyst and the solvent, offering potential advantages in terms of recyclability and milder reaction conditions. researchgate.net

Table 2: Representative Friedel-Crafts Alkylation using a Chloromethylnaphthalene Derivative

| Aromatic Substrate | Alkylating Agent | Lewis Acid | Product | Reference |

| Pentachlorobenzene | Heptachloro-7-(chloromethyl)naphthalene | AlCl3 | (2-Heptachloronaphthyl)(pentachlorophenyl)methane | researchgate.net |

| Benzene (B151609) | 2-(Chloromethyl)naphthalene (B1583795) | AlCl3 | 2-Benzylnaphthalene | scirp.org |

| Toluene | 2-(Chloromethyl)naphthalene | AlCl3 | 2-(4-Methylbenzyl)naphthalene | scirp.org |

Derivatization Strategies and Synthesis of Complex Naphthalene Containing Compounds from 2 Chloromethyl 7 Methylnaphthalene

Construction of Polycyclic and Fused-Ring Systems from Dearomatization Products

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and cyclopenta-fused PAHs (CP-PAHs) from naphthalene (B1677914) precursors is an area of significant research interest due to the potential applications of these compounds in materials science and electronics. While direct dearomatization of 2-(chloromethyl)-7-methylnaphthalene followed by cyclization is not extensively documented, analogous transformations of other naphthalene derivatives provide a conceptual framework for potential synthetic pathways.

One established strategy for creating fused-ring systems is through palladium-catalyzed cyclocondensation reactions. For instance, the [3+2] cyclocondensation of brominated PAHs with alkynes has been shown to be an effective method for generating cyclopentannulated systems nih.gov. This suggests that a suitably functionalized derivative of this compound, for example, one containing a bromo substituent on the aromatic ring, could potentially undergo similar transformations to yield complex fused structures.

Another approach involves the intramolecular cyclization of tailored precursors. The synthesis of CP-PAHs has been achieved under mild conditions through the in situ generation of a diazonium intermediate from a 2-aryl-substituted aniline, which then undergoes intramolecular aromatic substitution rsc.orgresearchgate.net. By analogy, if the this compound core were incorporated into a molecule with an appropriately positioned aniline moiety, this could provide a route to novel fused systems.

Furthermore, dearomatization reactions of functionalized naphthalenes can lead to the formation of polycyclic heterocyclic compounds. A silver-mediated enantioselective aza-electrophilic dearomatization of vinylnaphthalenes with azodicarboxylates has been reported to proceed via a formal [4+2] cycloaddition, affording chiral polyheterocycles nih.govnih.gov. This highlights the potential for derivatizing the methyl or chloromethyl group of this compound into a vinyl group, which could then participate in such dearomatization-cycloaddition reactions.

Synthesis of Naphthylmethyl-Substituted Organic Molecules via Coupling Reactions

The benzylic chloride functionality of this compound makes it an excellent electrophile for a variety of coupling reactions, enabling the introduction of the 7-methylnaphthalen-2-ylmethyl moiety into a wide range of organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions:

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. It is conceivable that this compound could undergo Sonogashira coupling with various alkynes in the presence of a palladium catalyst to yield 2-(alkynylmethyl)-7-methylnaphthalenes beilstein-journals.orgnih.govnih.govrsc.orgscielo.org.mx.

Suzuki-Miyaura Coupling: Primarily used for the synthesis of biaryls, this coupling reaction involves an organoboron compound and an organic halide tcichemicals.comresearchgate.netrsc.org. While less common for benzylic halides, specialized conditions could potentially enable the coupling of this compound with boronic acids or their esters.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene mdpi.comchemrxiv.org. This could provide a pathway to attach the 7-methylnaphthalen-2-ylmethyl group to an olefinic substrate, leading to more complex unsaturated molecules.

Nucleophilic Substitution Reactions:

Williamson Ether Synthesis: A classic and highly efficient method for the preparation of ethers, this reaction involves the SN2 displacement of a halide by an alkoxide gatech.eduorganic-chemistry.orgniscpr.res.inlibretexts.org. This compound is an ideal substrate for this reaction, readily reacting with a diverse range of alkoxides to produce the corresponding 2-(alkoxymethyl)-7-methylnaphthalene derivatives.

The following table illustrates the potential products from various coupling reactions of this compound with different nucleophiles and coupling partners.

| Coupling Partner/Nucleophile | Reaction Type | Product |

| Phenylacetylene | Sonogashira Coupling | 7-Methyl-2-(3-phenylprop-2-yn-1-yl)naphthalene |

| 4-Methoxyphenylboronic acid | Suzuki-Miyaura Coupling | 2-((4-Methoxyphenyl)methyl)-7-methylnaphthalene |

| Styrene | Heck Reaction | 2-(Cinnamylmethyl)-7-methylnaphthalene |

| Sodium methoxide (B1231860) | Williamson Ether Synthesis | 2-(Methoxymethyl)-7-methylnaphthalene |

| Sodium phenoxide | Williamson Ether Synthesis | 7-Methyl-2-(phenoxymethyl)naphthalene |

| Aniline | N-Alkylation | N-(7-Methylnaphthalen-2-ylmethyl)aniline |

Preparation of Isotopically Labeled Naphthalene Derivatives for Research

Deuterium (²H) Labeling:

The introduction of deuterium into organic molecules can be achieved through several methods. Hydrogen-deuterium (H-D) exchange, often catalyzed by acids, bases, or transition metals, can be used to replace specific protons in a molecule with deuterium from a deuterium source like D₂O nih.govnih.govmdpi.com. For this compound, it might be possible to selectively deuterate the aromatic protons or the protons on the methyl and chloromethyl groups under carefully controlled conditions. Alternatively, the synthesis of this compound could be performed using deuterated starting materials or reagents to introduce deuterium at specific positions clearsynth.comprinceton.edu.

Carbon-13 (¹³C) Labeling:

The synthesis of ¹³C-labeled compounds typically involves the incorporation of a ¹³C-enriched building block at a specific step in the synthetic sequence nih.govosti.gov. For example, if the synthesis of the 7-methylnaphthalene core involves a methylation step, the use of ¹³C-labeled methyl iodide would result in a product labeled at the 7-methyl position. Similarly, if the chloromethyl group is introduced via chloromethylation, a ¹³C-labeled chloromethylating agent could be employed.

The table below outlines potential isotopically labeled versions of this compound and the general strategies for their preparation.

| Labeled Compound | Isotope | Potential Labeling Strategy |

| 2-(Chloromethyl)-7-(methyl-d₃)naphthalene | Deuterium | H-D exchange at the methyl group or synthesis using a deuterated methylating agent. |

| 2-(Chloromethyl-d₂)-7-methylnaphthalene | Deuterium | Synthesis using a deuterated chloromethylating agent. |

| This compound-d₆ | Deuterium | H-D exchange on the aromatic ring under forcing conditions. |

| 2-(Chloromethyl)-7-(methyl-¹³C)naphthalene | Carbon-13 | Synthesis using a ¹³C-labeled methylating agent. |

| 2-(Chloromethyl-¹³C)-7-methylnaphthalene | Carbon-13 | Synthesis using a ¹³C-labeled chloromethylating agent. |

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for "this compound" as outlined in the request. The required experimental data for the following sections is not present in the accessible public domain:

Spectroscopic Characterization and Structural Elucidation Methodologies in Academic Research

X-ray Crystallography for Solid-State Structure Determination

To provide an article that is scientifically accurate, the specific empirical data for the target compound is essential. Without access to these foundational characterization data, the generation of the requested content cannot be completed.

Mechanistic and Theoretical Studies on the Reactivity of 2 Chloromethyl 7 Methylnaphthalene

Exploration of Reaction Mechanism Pathways (e.g., Nucleophilic Substitution, Dearomatization)

The chloromethyl group attached to the naphthalene (B1677914) scaffold is the primary site of reactivity in 2-(Chloromethyl)-7-methylnaphthalene, making it susceptible to various transformations, most notably nucleophilic substitution and dearomatization reactions.

Nucleophilic Substitution:

Like other benzylic halides, the chlorine atom in this compound can be displaced by a wide range of nucleophiles. These reactions can proceed through two primary mechanistic models: the unimolecular (SN1) and the bimolecular (SN2) pathways. libretexts.orglibretexts.org

SN2 Mechanism: In a bimolecular (SN2) reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. libretexts.org This is a single-step, concerted process. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

SN1 Mechanism: The unimolecular (SN1) mechanism involves a two-step process. First, the leaving group departs to form a carbocation intermediate. This is the slow, rate-determining step. In the second, rapid step, the nucleophile attacks the carbocation. libretexts.org The stability of the naphthalene-based carbocation intermediate makes the SN1 pathway a plausible route for this compound.

A practical example of nucleophilic substitution is the synthesis of naphthylmethyl phenyl sulfides. In a related preparation, 2-methyl-7-(phenylsulfanylmethyl)naphthalene was synthesized from 2-bromomethyl-7-methylnaphthalene and a thiophenoxide nucleophile, demonstrating the utility of this reaction pathway. researchgate.net

Dearomatization:

A more complex and synthetically powerful pathway is the nucleophilic dearomatization of chloromethyl naphthalene derivatives. Research has demonstrated that under palladium catalysis, these compounds can undergo dearomatization to produce valuable ortho- or para-substituted carbocycles. acs.org This transformation proceeds under mild conditions through the formation of a key η³-benzylpalladium intermediate. acs.org The reaction of various chloromethyl naphthalene derivatives with diethyl malonate in the presence of a palladium catalyst has been shown to be effective. acs.org

For instance, the reaction of 2-(chloromethyl)naphthalene (B1583795) (a closely related substrate) with diethyl malonate yields the dearomatized product in high yield. The presence of substituents on the naphthalene ring influences the reaction's efficiency. acs.org

| Substrate | Reaction Time (h) | Product Yield (%) |

|---|---|---|

| 2-(Chloromethyl)naphthalene | 6 | 89 |

| This compound | N/A | N/A |

| 2-(Chloromethyl)-7-bromonaphthalene | 6 | 71 |

| 2-(Chloromethyl)-6-methoxynaphthalene | 12 | 55 |

Data for this compound specifically was not provided in the source, but related substrates show high reactivity.

Computational Chemistry Approaches to Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at a molecular level. mdpi.com These theoretical approaches allow for the detailed study of transient species like reaction intermediates and transition states that are often difficult or impossible to observe experimentally. mdpi.comresearchgate.net

For reactions involving this compound, computational studies can provide deep insights:

Mapping Reaction Pathways: DFT calculations can map the potential energy surface for a reaction, identifying the most energetically favorable pathway. This is crucial for distinguishing between competing mechanisms like SN1 and SN2 or E2 elimination. mdpi.comnih.gov For example, theoretical calculations on the competition between SN2 and E2 reactions show that the degree of methyl substitution at the α-carbon significantly influences which pathway is dominant. nih.gov

Characterizing Intermediates: The structures and stabilities of key intermediates, such as the carbocation in an SN1 reaction or the η³-benzylpalladium complex in dearomatization, can be precisely calculated. acs.orgmdpi.com Vibrational frequency calculations can confirm whether a calculated structure corresponds to a stable intermediate (an energy minimum) or a transition state. mdpi.com

Determining Transition State Energies: The transition state represents the highest energy point along a reaction coordinate. libretexts.org Calculating its structure and energy allows for the determination of the activation energy barrier, which is directly related to the reaction rate. Computational models can analyze how substituents on the naphthalene ring affect the stability of the transition state and, consequently, the reaction's kinetics.

In studies of related catalytic cycles, computational chemistry has been used to validate proposed mechanisms by demonstrating that all steps, including catalyst regeneration, are energetically feasible. mdpi.com Such an approach could be applied to the palladium-catalyzed dearomatization of this compound to fully understand the role of the methyl substituent and the electronic structure of the naphthalene system in each step of the catalytic cycle.

Future Research Directions and Emerging Paradigms in the Functionalization of Naphthalene Compounds

Development of Novel Catalytic Systems for Selective Transformations

The selective functionalization of the naphthalene (B1677914) core, particularly at specific positions, remains a formidable challenge in synthetic chemistry. Traditional electrophilic substitution reactions often yield mixtures of isomers, necessitating arduous separation processes. prepchem.com Consequently, the development of sophisticated catalytic systems that can precisely control regioselectivity is a primary objective for future research.

Recent advancements have centered on transition metal-catalyzed C-H bond activation, a strategy that offers a more atom-economical and efficient route to functionalized naphthalenes. youtube.comresearchgate.net Catalysts based on palladium, rhodium, ruthenium, and copper have demonstrated remarkable efficacy in directing functional groups to specific positions on the naphthalene ring, often guided by a directing group attached to the substrate. prepchem.comyoutube.comprepchem.com

For a substrate like 2-(Chloromethyl)-7-methylnaphthalene, future research could explore the development of catalytic systems for:

Cross-Coupling Reactions: The chloromethyl group is a prime handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Developing novel catalysts with high turnover numbers and broad substrate scope would enable the facile introduction of a wide array of functional groups, including aryl, alkynyl, and amino moieties, at the 2-position.

C-H Functionalization of the Naphthalene Ring: While the chloromethyl group provides a reactive site, direct C-H functionalization of the aromatic rings of this compound presents a more elegant and step-economical approach. Future catalytic systems could be designed to selectively target the less reactive C-H bonds on the naphthalene scaffold, potentially leading to the synthesis of novel polysubstituted naphthalene derivatives. Research into ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes offers a promising avenue for creating multifunctional naphthalenes from simple starting materials. researchgate.netrsc.org

A hypothetical catalytic cycle for a palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid is depicted below:

| Step | Description |

| 1. Oxidative Addition | The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) intermediate. |

| 2. Transmetalation | The aryl group from the arylboronic acid is transferred to the palladium center, displacing the chloride. |

| 3. Reductive Elimination | The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. |

Green Chemistry Approaches in Naphthalene Functionalization

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of organic synthesis. youtube.com In the context of naphthalene functionalization, future research will likely prioritize the development of more environmentally benign methodologies.

Key areas of focus for the greener functionalization of compounds like this compound include:

Catalyst Development: The use of earth-abundant and less toxic metals as catalysts, such as iron, copper, and bismuth, is a significant trend. Immobilizing catalysts on solid supports can also facilitate their recovery and reuse, minimizing waste. researchgate.net

Solvent Selection: Traditional organic solvents often pose environmental and health risks. The exploration of greener alternatives, such as water, supercritical fluids, or bio-based solvents, is a critical area of research. Biocatalyzed reactions in water are emerging as a powerful tool for the synthesis of chiral building blocks. researchgate.net

Atom Economy: Reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are inherently greener. C-H activation and addition reactions are prime examples of atom-economical transformations. youtube.com

The synthesis of this compound itself can be improved through greener methods. For instance, the related compound 2-chloromethyl-6-methylnaphthalene can be synthesized from 6-methyl-2-naphthalenemethanol using thionyl chloride in benzene (B151609). prepchem.com A greener alternative could involve the use of a solid-supported chlorinating agent and a less hazardous solvent.

| Traditional Method | Green Alternative |

| Thionyl chloride in benzene | Solid-supported chlorinating agent (e.g., polymer-bound PCl5) in a greener solvent (e.g., 2-methyltetrahydrofuran) |

| Use of stoichiometric reagents | Catalytic chlorination with in situ generation of the chlorinating species |

Exploration of Novel Synthetic Applications for the Chemical Compound as a Building Block

The utility of a chemical compound is ultimately defined by its ability to serve as a precursor for valuable target molecules. This compound, with its reactive chloromethyl group and modifiable naphthalene core, is a promising building block for a variety of complex structures. hilarispublisher.comrsc.org

Future research is expected to unlock new synthetic applications for this compound, including:

Synthesis of Biologically Active Molecules: The naphthalene scaffold is a common feature in many pharmaceuticals. The this compound core could be elaborated to create novel analogs of existing drugs or entirely new classes of therapeutic agents. For example, the introduction of specific pharmacophores via the chloromethyl handle could lead to the development of new anticancer or anti-inflammatory agents.

Development of Organic Materials: Naphthalene derivatives are integral components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The specific substitution pattern of this compound could be exploited to tune the electronic and photophysical properties of new organic materials. The introduction of a naphthalene unit has been shown to enhance the stability and shift the emission colors of organic laser dyes. rsc.org

Synthesis of Molecular Probes and Sensors: The naphthalene moiety is inherently fluorescent, making it an attractive scaffold for the development of fluorescent probes and sensors. The chloromethyl group can be used to attach the naphthalene unit to other molecules or to introduce functionalities that respond to specific analytes, enabling the detection of biologically important species or environmental pollutants.

A potential synthetic route starting from this compound to a hypothetical drug candidate is outlined below:

| Reagent | Reaction Type | Product |

| 1. NaN3 | Nucleophilic Substitution | 2-(Azidomethyl)-7-methylnaphthalene |

| 2. H2, Pd/C | Reduction | (7-Methylnaphthalen-2-yl)methanamine |

| 3. R-COOH, EDC | Amide Coupling | N-((7-Methylnaphthalen-2-yl)methyl)amide derivative |

This table illustrates how the reactive chloromethyl group can be readily transformed into other functional groups, paving the way for the construction of more complex molecular architectures.

Q & A

What are the established synthesis routes and characterization methods for 2-(Chloromethyl)-7-methylnaphthalene?

Basic

The compound is synthesized via chlorination of 2-methylnaphthalene under controlled conditions. A common method involves heating 2-methylnaphthalene in an aromatic solvent (e.g., chlorobenzene) to 190–210°C under light exposure while introducing chlorine gas. The reaction yields this compound, which is purified via distillation or recrystallization . Characterization typically employs:

- IR spectroscopy to confirm the C-Cl stretch (550–650 cm⁻¹) and aromatic C-H bonds.

- Mass spectrometry (electron ionization) to verify molecular ion peaks (e.g., m/z 190.6 for C₁₂H₁₁Cl) and fragmentation patterns .

- Gas chromatography (non-polar columns like CP Sil 5 CB) with retention indices (e.g., RI 1515) for purity assessment .

What systemic health outcomes are prioritized in toxicological studies of this compound?

Basic

Toxicological screening focuses on systemic effects identified through inhalation, oral, or dermal exposure routes. Key outcomes include:

How are experimental animal studies designed to minimize bias when assessing compound toxicity?

Advanced

Robust experimental design requires:

- Dose randomization : Administered doses must be randomized to avoid confounding variables (e.g., animal weight, cage position) .

- Allocation concealment : Group assignments (control vs. treated) should be masked until interventions are applied .

- Outcome blinding : Pathologists analyzing tissue samples must be blinded to treatment groups to reduce observer bias.

- Data completeness : All measured outcomes (positive and negative) must be reported to avoid selective data omission .

What methodologies resolve contradictions in toxicokinetic data across studies?

Advanced

Contradictions arise from variations in exposure duration, species-specific metabolism, or analytical sensitivity. To address these:

Systematic review frameworks (e.g., ATSDR’s 8-step process) integrate evidence quality ratings (Step 6) and risk-of-bias assessments (Step 5) to weigh high-confidence studies more heavily .

Mechanistic studies : Compare metabolic pathways (e.g., cytochrome P450 activation) across species to identify interspecies differences.

Dose-response modeling : Use Bayesian statistics to reconcile discrepancies in NOAEL/LOAEL values .

How is environmental biomonitoring conducted for this compound?

Advanced

Biomonitoring strategies include:

- Air/water sampling : Gas chromatography-mass spectrometry (GC-MS) detects trace levels (ppb) in environmental media .

- Sediment analysis : Soxhlet extraction followed by HPLC-UV quantifies compound persistence in soil .

- Occupational biomonitoring : Urinary metabolites (e.g., chlorinated naphtholic acids) are measured via LC-MS/MS in exposed populations .

What criteria determine the inclusion of non-peer-reviewed studies in hazard assessments?

Advanced

Non-peer-reviewed studies are included only if:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.